1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine
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Overview
Description
1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine is a complex organic compound with a unique structure that combines elements of pyrimidine and guanidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dibutylaminoethyl group and the dichlorophenylguanidine moiety. Common reagents used in these reactions include alkyl halides, amines, and guanidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[[2-[Diethylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine
- 1-[4-[[2-[Dipropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine
Uniqueness
1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
51386-83-5 |
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Molecular Formula |
C22H33Cl2N7 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[4-[2-(dibutylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C22H33Cl2N7/c1-4-6-11-31(12-7-5-2)13-10-26-20-14-16(3)27-22(29-20)30-21(25)28-17-8-9-18(23)19(24)15-17/h8-9,14-15H,4-7,10-13H2,1-3H3,(H4,25,26,27,28,29,30) |
InChI Key |
YVBJOYKQIYHYLL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCN(CCCC)CCNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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